molecular formula C19H30N4O2 B7047404 N-[2-(2-methoxypyridin-4-yl)ethyl]-3-piperidin-2-ylpiperidine-1-carboxamide

N-[2-(2-methoxypyridin-4-yl)ethyl]-3-piperidin-2-ylpiperidine-1-carboxamide

Cat. No.: B7047404
M. Wt: 346.5 g/mol
InChI Key: MHBPKMVRBZFYEB-UHFFFAOYSA-N
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Description

N-[2-(2-methoxypyridin-4-yl)ethyl]-3-piperidin-2-ylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring system and a methoxypyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(2-methoxypyridin-4-yl)ethyl]-3-piperidin-2-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-25-18-13-15(7-10-21-18)8-11-22-19(24)23-12-4-5-16(14-23)17-6-2-3-9-20-17/h7,10,13,16-17,20H,2-6,8-9,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBPKMVRBZFYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCNC(=O)N2CCCC(C2)C3CCCCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxypyridin-4-yl)ethyl]-3-piperidin-2-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(2-methoxypyridin-4-yl)ethyl]-3-piperidin-2-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and methoxypyridine-containing molecules, such as:

Uniqueness

N-[2-(2-methoxypyridin-4-yl)ethyl]-3-piperidin-2-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

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